

Identification of Ceftazidime sodium degradation products by mass spectrometry

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Compound of Interest

Compound Name: Ceftazidime sodium

Cat. No.: B1231384

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Technical Support Center: Analysis of Ceftazidime Sodium Degradation Products

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of **Ceftazidime sodium** degradation products by mass spectrometry.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation & Handling

- Q1: My ceftazidime sample shows significant degradation even before I begin my stress studies. What could be the cause?
 - A1: Ceftazidime is susceptible to degradation in aqueous solutions.^{[1][2]} Its stability is influenced by temperature and pH.^{[1][3]} For maximum stability, it is recommended to prepare fresh solutions and keep them at controlled temperatures, ideally refrigerated (2-8°C) if not for immediate use. The pH of the solution should be maintained in the range of 4.5 to 6.5 for optimal stability.^[4] Also, ensure the purity of your ceftazidime standard.
- Q2: I am observing a color change (yellow to reddish-brown) in my ceftazidime solution during the experiment. Is this normal?

- A2: Yes, a color change is indicative of ceftazidime degradation.[3] Solutions may turn a pale yellow upon dissolution, and this color can intensify to a reddish-brown over time, especially at elevated temperatures (37°C or higher).[3] This is often accompanied by a sulfide odor and is a visual cue of significant degradation.[3]
- Q3: What are the best practices for preparing samples for forced degradation studies?
 - A3: Start with a stock solution of ceftazidime, typically at a concentration of 1 mg/mL in a suitable solvent like water or a mixture of acetonitrile and water.[5] For stress conditions, you can add acid (e.g., 0.1 N HCl), base (e.g., 0.1 N NaOH), or an oxidizing agent (e.g., 20% H₂O₂).[5] It is crucial to have a control sample protected from the stress condition to compare against.[5] After the stress period, neutralize the acidic and basic samples and dilute all samples with the mobile phase to a suitable concentration for analysis.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

- Q4: I am not getting good separation between ceftazidime and its degradation products. What can I do?
 - A4: Optimizing your HPLC method is key.[5] Consider the following:
 - Column: A C18 column is commonly used for ceftazidime analysis.[6]
 - Mobile Phase: A gradient elution is often necessary to separate compounds with different polarities. A common mobile phase combination is a buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier like acetonitrile. Experiment with the gradient profile and pH of the buffer to improve resolution.
 - Flow Rate and Temperature: Adjusting the flow rate and column temperature can also impact separation.
- Q5: I am seeing a "No Peaks" or "Poor Signal Intensity" error on my mass spectrometer. What are the common causes?
 - A5: This can be due to several factors:

- Instrument Settings: Ensure your mass spectrometer is properly tuned and calibrated.[\[7\]](#)
Check the ionization source, mass analyzer, and detector settings.[\[7\]](#)
- Sample Concentration: The sample may be too dilute.[\[7\]](#)
- Ionization Efficiency: The choice of ionization technique (e.g., ESI, APCI) can significantly impact signal intensity.[\[7\]](#)
- System Leaks: Check for any leaks in the system, as this can lead to a loss of sensitivity.[\[8\]](#)
- Sample Delivery: Ensure the autosampler and syringe are functioning correctly and that there are no clogs in the system.[\[8\]](#)[\[9\]](#)
- Q6: My mass accuracy is off, and I'm having trouble identifying the degradation products. How can I troubleshoot this?
 - A6: Accurate mass measurement is crucial for compound identification.[\[7\]](#)
 - Mass Calibration: Perform regular mass calibration with appropriate standards to ensure accurate mass measurements.[\[7\]](#)
 - Instrument Maintenance: Regular maintenance of your mass spectrometer is essential to prevent instrument drift that can affect mass accuracy.[\[7\]](#)
- Q7: I am observing peak splitting or broadening in my chromatogram. What could be the issue?
 - A7: Peak shape issues can be caused by:
 - Contamination: Contaminants in the sample or on the column can lead to peak splitting or broadening.[\[7\]](#) Ensure proper sample preparation and column maintenance.
 - Ionization Conditions: Adjusting the ionization source parameters and gas flows can help improve peak shape.[\[7\]](#)

Experimental Protocols

Forced Degradation Studies

This protocol is a general guideline for inducing ceftazidime degradation under various stress conditions.

- Stock Solution Preparation: Prepare a 1 mg/mL stock solution of ceftazidime in water or a 50:50 mixture of acetonitrile and water.[\[5\]](#)
- Acidic Degradation:
 - Mix 1 mL of the ceftazidime stock solution with 1 mL of 0.1 N hydrochloric acid.[\[5\]](#)
 - Incubate the mixture at 60°C for 30 minutes.[\[5\]](#)
 - Cool the solution to room temperature and neutralize it with 0.1 N sodium hydroxide.[\[5\]](#)
 - Dilute the final solution with the mobile phase for analysis.[\[5\]](#)
- Basic Degradation:
 - Mix 1 mL of the ceftazidime stock solution with 1 mL of 0.1 N sodium hydroxide.[\[5\]](#)
 - Incubate the mixture at 60°C for 30 minutes.[\[5\]](#)
 - Cool the solution to room temperature and neutralize it with 0.1 N hydrochloric acid.[\[5\]](#)
 - Dilute the final solution with the mobile phase for analysis.[\[5\]](#)
- Oxidative Degradation:
 - Mix 1 mL of the ceftazidime stock solution with 1 mL of 20% hydrogen peroxide.[\[5\]](#)
 - Keep the solution at 60°C for 30 minutes.[\[5\]](#)
 - Cool the solution to room temperature and dilute it with the mobile phase for analysis.[\[5\]](#)
- Thermal Degradation:
 - Place the ceftazidime stock solution in a hot air oven at 60°C.[\[5\]](#)

- Withdraw samples at appropriate time intervals, cool to room temperature, and dilute with the mobile phase for analysis.[\[5\]](#)
- Photodegradation:
 - Expose the ceftazidime stock solution to UV radiation (254 nm) and visible radiation (320 nm).[\[2\]](#)
 - Keep a control sample wrapped in aluminum foil to protect it from light under the same temperature conditions.[\[5\]](#)
 - After the exposure period, dilute the samples with the mobile phase for analysis.[\[5\]](#)

LC-MS/MS Analysis Method

This is a representative method; optimization may be required for your specific instrumentation and degradation products.

- Liquid Chromatography (LC) System:
 - Column: Hypersil BDS C18, 250 mm x 4.6 mm, 5- μ m.
 - Mobile Phase A: 0.01M ammonium acetate solution.
 - Mobile Phase B: Acetonitrile.
 - Gradient Elution:
 - 0.01 min: 100% A, 0% B
 - 15.0 min: 75% A, 25% B
 - 25.0 min: 30% A, 70% B
 - 45.0 min: 30% A, 70% B
 - 47.0 min: 100% A, 0% B
 - 55.0 min: 100% A, 0% B

- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 255 nm.
- Mass Spectrometry (MS) System:
 - Ionization Source: Electrospray Ionization (ESI), positive ion mode.
 - Mass Range: m/z 100 to 1000.
 - Interface Temperature: 375°C.

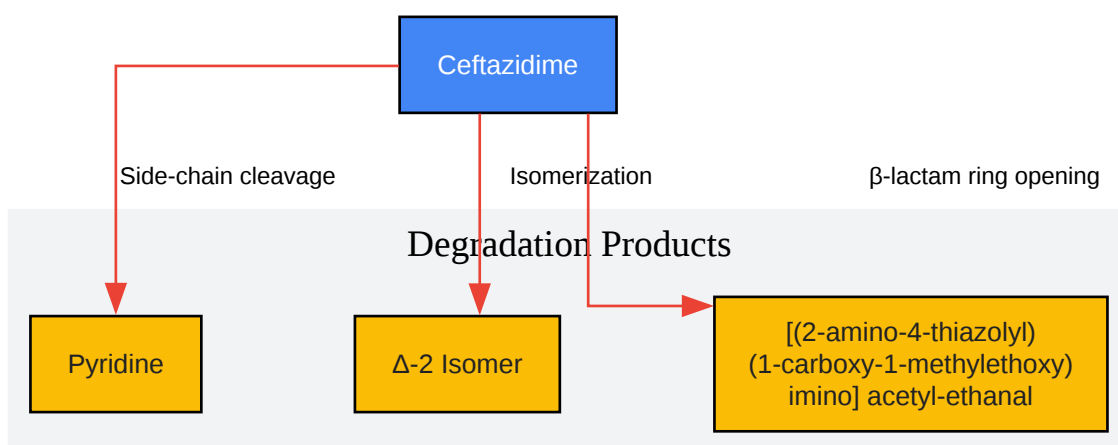
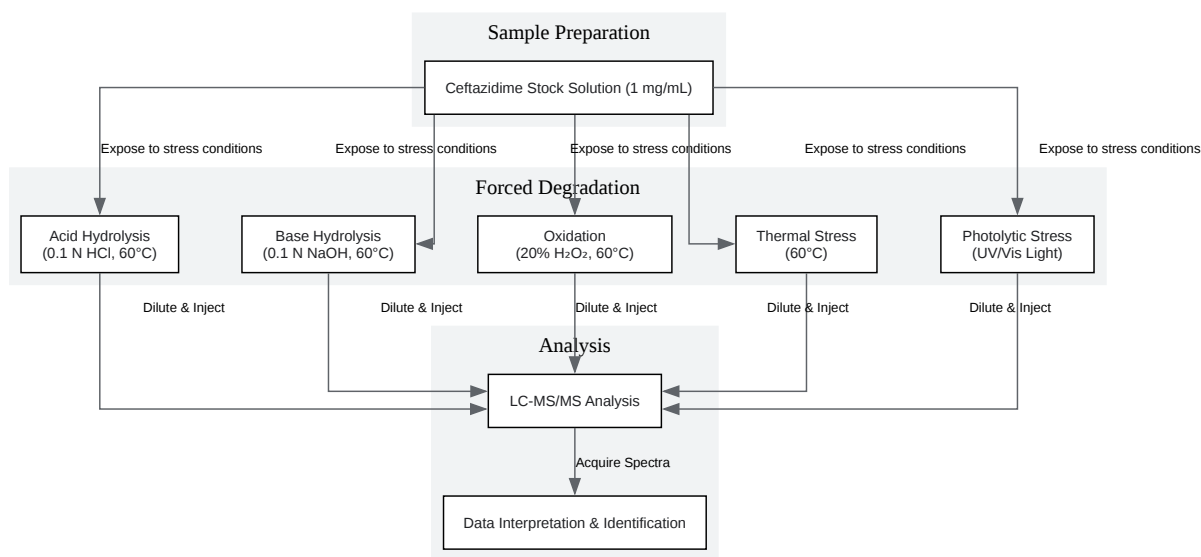
Quantitative Data Summary

The following table summarizes the known degradation products of ceftazidime and their mass-to-charge ratios (m/z) as identified by mass spectrometry.

Degradation Product/Impurity	Proposed Structure/Description	Observed m/z	Reference
Pyridine	Cleavage of the C-3 side chain	-	[1][3]
Δ-2 Isomer of Ceftazidime	Isomerization of the dihydrothiazine ring	-	[3][5]
[(2-amino-4-thiazolyl) (1-carboxy-1-methylethoxy) imino] acetyl-ethanal	Opening of the β-lactam ring	-	[3][10]
Impurity-I	-	561, 562	
Impurity-II	-	575, 574	
Impurity-III	-	468, 467	

Note: Specific m/z values for all degradation products are not consistently reported across the literature. The table reflects the available data.

Visualizations



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